4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione
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Overview
Description
4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione typically involves the reaction between aldehydes and thiosemicarbazide. A common method includes using a mixture of water and ethanol (60:40 v/v) as the solvent at room temperature. The reaction is catalyzed by an acidic ionic liquid, which enhances the efficiency and yield of the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts, such as ionic liquids, is preferred to ensure sustainability and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolidine derivatives .
Scientific Research Applications
4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A related compound with similar biological activities but different structural features.
Uniqueness
4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione stands out due to its unique combination of structural features and biological activities. Its ability to inhibit acetylcholinesterase and exhibit antioxidant properties makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H15N3S |
---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
4-ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C7H15N3S/c1-5-10-6(11)9(4)8-7(10,2)3/h8H,5H2,1-4H3 |
InChI Key |
NKNIBOJEIKTXGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)N(NC1(C)C)C |
Origin of Product |
United States |
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